molecular formula C24H18N4O6S2 B2770355 N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide CAS No. 324759-22-0

N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2770355
CAS No.: 324759-22-0
M. Wt: 522.55
InChI Key: PPQJKFQHZZDKGL-UHFFFAOYSA-N
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Description

N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Chemical Reactions Analysis

Types of Reactions

N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Substitution reactions often require catalysts such as palladium or nickel .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,3'-dimethyl-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S2/c1-13-11-15(3-5-17(13)25-23(29)19-7-9-21(35-19)27(31)32)16-4-6-18(14(2)12-16)26-24(30)20-8-10-22(36-20)28(33)34/h3-12H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQJKFQHZZDKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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